molecular formula C20H11I3N2O2 B11542134 2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11542134
M. Wt: 692.0 g/mol
InChI Key: DUEOPEMBTWJRMN-UHFFFAOYSA-N
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Description

2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: is a complex organic compound with the following chemical formula:

C16H12I2N4O2S\text{C}_{16}\text{H}_{12}\text{I}_2\text{N}_4\text{O}_2\text{S}C16​H12​I2​N4​O2​S

. It belongs to the class of phenolic compounds and exhibits interesting properties due to its iodine substitution pattern.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2,4-diiodo-6-methoxyphenol with an appropriate benzoxazole derivative, followed by imine formation. The stereochemistry of the imine linkage is crucial for its biological activity .

Reaction Conditions: The specific reaction conditions depend on the starting materials and the desired stereochemistry. Researchers have explored various conditions to optimize the yield and purity of the compound.

Industrial Production: While industrial-scale production details are scarce, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

    Substitution: The iodine atoms are susceptible to nucleophilic substitution reactions.

    Imine Formation: The imine linkage plays a central role in its structure.

Common Reagents and Conditions:

    Iodine Sources: Used for iodination reactions.

    Bases: Facilitate imine formation.

    Solvents: Organic solvents like dichloromethane or dimethyl sulfoxide (DMSO) are commonly employed.

Major Products: The major products depend on the specific reaction conditions. Iodination and imine formation lead to the desired compound.

Scientific Research Applications

Chemistry:

    Ligand Design: Its unique structure makes it a potential ligand for coordination chemistry.

    Organic Synthesis: Researchers explore its reactivity in various synthetic pathways.

Biology and Medicine:

    Antimicrobial Properties: Investigate its potential as an antimicrobial agent.

    Biological Imaging: Its iodine atoms can serve as imaging probes.

    Drug Development: Evaluate its pharmacological properties.

Industry:

    Materials Science:

    Dyes and Pigments: Its benzoxazole moiety suggests dye-related applications.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While this compound is unique due to its iodine substitution pattern and benzoxazole core, related compounds include:

    2,4-Dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol: .

    (E)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol: .

Properties

Molecular Formula

C20H11I3N2O2

Molecular Weight

692.0 g/mol

IUPAC Name

2,4-diiodo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H11I3N2O2/c21-13-3-1-2-11(6-13)20-25-17-9-15(4-5-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H

InChI Key

DUEOPEMBTWJRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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